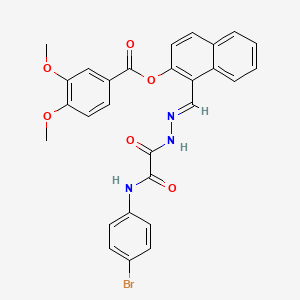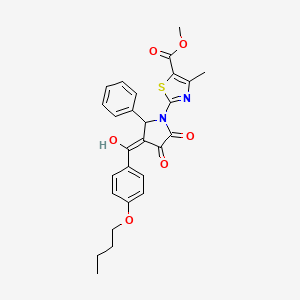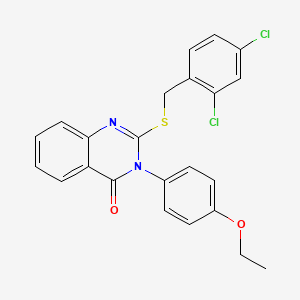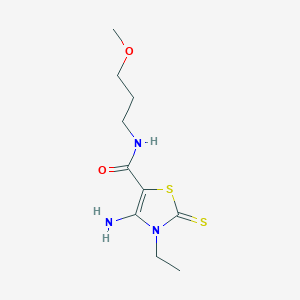
1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,4-diméthoxybenzoate de 1-((2-(2-((4-bromophényl)amino)-2-oxoacétyl)hydrazono)méthyl)naphtalène-2-yl est un composé organique complexe qui présente une combinaison de structures aromatiques et hétérocycliques
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3,4-diméthoxybenzoate de 1-((2-(2-((4-bromophényl)amino)-2-oxoacétyl)hydrazono)méthyl)naphtalène-2-yl implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de composés intermédiaires, qui sont ensuite soumis à d'autres réactions pour former le produit final. Les réactifs couramment utilisés dans ces réactions comprennent l'hydrate d'hydrazine, le bromobenzène et divers catalyseurs. Les conditions réactionnelles impliquent souvent un reflux dans des solvants tels que le méthanol ou l'éthanol .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la synthèse en flux continu et l'utilisation de réacteurs automatisés peuvent être utilisées pour obtenir une production à grande échelle efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4-diméthoxybenzoate de 1-((2-(2-((4-bromophényl)amino)-2-oxoacétyl)hydrazono)méthyl)naphtalène-2-yl peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones ou d'autres dérivés oxygénés, tandis que la réduction peut produire des amines ou des alcools .
Applications de la recherche scientifique
Le 3,4-diméthoxybenzoate de 1-((2-(2-((4-bromophényl)amino)-2-oxoacétyl)hydrazono)méthyl)naphtalène-2-yl a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3,4-diméthoxybenzoate de 1-((2-(2-((4-bromophényl)amino)-2-oxoacétyl)hydrazono)méthyl)naphtalène-2-yl implique son interaction avec des cibles moléculaires et des voies spécifiques. Ce composé peut agir en se liant aux enzymes ou aux récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Hydroxy-2-quinolones : Ces composés présentent des similitudes structurelles et sont connus pour leurs activités biologiques.
Dérivés de 2-aminothiazole : Ces composés présentent également une variété d'activités biologiques et sont utilisés en chimie médicinale.
Unicité
Le 3,4-diméthoxybenzoate de 1-((2-(2-((4-bromophényl)amino)-2-oxoacétyl)hydrazono)méthyl)naphtalène-2-yl est unique en raison de sa combinaison spécifique de structures aromatiques et hétérocycliques, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche scientifique .
Propriétés
Numéro CAS |
765305-16-6 |
|---|---|
Formule moléculaire |
C28H22BrN3O6 |
Poids moléculaire |
576.4 g/mol |
Nom IUPAC |
[1-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H22BrN3O6/c1-36-24-14-8-18(15-25(24)37-2)28(35)38-23-13-7-17-5-3-4-6-21(17)22(23)16-30-32-27(34)26(33)31-20-11-9-19(29)10-12-20/h3-16H,1-2H3,(H,31,33)(H,32,34)/b30-16+ |
Clé InChI |
PCSBUDYHSJHPNN-OKCVXOCRSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)Br)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=C(C=C4)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12019024.png)
![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019028.png)
![ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12019035.png)
![7-butan-2-yl-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12019037.png)

![3-(4-chlorophenyl)-2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B12019047.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019048.png)






